AG-1478

描述

AG-1478,也称为酪氨酸激酶抑制剂 this compound,是一种强效且选择性的表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂。该化合物已被广泛用于科学研究中,以研究 EGFR 在各种细胞过程中的作用,包括细胞生长、分化和存活。 This compound 在癌症研究中显示出巨大潜力,因为它能够阻断 EGFR 的活化,而 EGFR 在许多类型的癌症中通常过度表达 .

科学研究应用

AG-1478 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 :

化学: this compound 用作研究 EGFR 抑制及其下游信号通路的一种工具化合物。

生物学: 该化合物用于细胞生物学研究,以研究 EGFR 在细胞增殖、分化和凋亡中的作用。

医学: this compound 由于其抑制 EGFR 的能力(EGFR 在各种癌症中通常过度表达)而在癌症研究中显示出抗肿瘤剂的潜力。

工业: 该化合物用于开发新的治疗剂,并用作质量控制过程中的参考标准。

作用机制

AG-1478 通过选择性抑制表皮生长因子受体 (EGFR) 的酪氨酸激酶活性发挥作用。该化合物与 EGFR 的 ATP 结合位点结合,阻止受体的磷酸化和激活。这种抑制阻止了对细胞增殖和存活至关重要的下游信号通路。 通过靶向 EGFR,this compound 可以有效地减少过度表达该受体的癌细胞的生长和扩散 .

生化分析

Biochemical Properties

AG-1478 is a selective EGFR tyrosine kinase inhibitor with an inhibition constant (Ki) of 10 nM . It suppresses proliferation and cell-cycle progression . The compound is cell-permeable and active in vivo . It interacts with the EGFR, a receptor tyrosine kinase, and inhibits its activation .

Cellular Effects

This compound has been shown to substantially block EGFR activation in cells . It suppresses proliferation and cell-cycle progression . In addition to EGFR, this compound also inhibits ErbB4 activation induced by radiation in cancer cells . It has been reported to have antiviral effects against hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV) .

Molecular Mechanism

This compound works as an ATP-competitive inhibitor of EGFR . Its mechanism of inhibition likely mimics that of the related compound, 4-(3-chloroanilino)quinazoline (CAQ), a competitive inhibitor with respect to ATP . It also downregulates ARF1 activity and disperses Golgi structure .

Temporal Effects in Laboratory Settings

This compound shows promising antiproliferative activity in vitro and in vivo . Two stable conformers of this compound with close energy values were located on the potential energy surface through rotation of the single C–N bond of the C–NH–C chain of the drug . Both conformers contribute to the measured UV-Vis absorption spectrum of this compound .

Dosage Effects in Animal Models

When tested with different concentrations, this compound can substantially block EGFR activation in vivo

Transport and Distribution

准备方法

合成路线和反应条件

AG-1478 可以通过多步合成工艺进行合成,该工艺涉及 3-氯苯胺与 6,7-二甲氧基喹唑啉反应。反应通常涉及使用合适的溶剂,例如二甲基亚砜 (DMSO),以及催化剂以促进所需产物的形成。 反应条件,包括温度和反应时间,都经过优化,以实现高产率和高纯度的 this compound .

工业生产方法

虽然 this compound 的具体工业生产方法没有被广泛记录,但可以通过优化反应条件和使用更大的反应容器来扩大合成工艺以用于工业生产。连续流反应器和先进的纯化技术的使用可以进一步提高 this compound 生产的效率和产量。

化学反应分析

反应类型

AG-1478 主要发生取代反应,这是由于其结构中存在反应性官能团。 该化合物在特定条件下也可以参与氧化和还原反应 .

常用试剂和条件

取代反应: this compound 可以与胺类和硫醇类等亲核试剂在温和条件下反应,形成取代衍生物。

氧化反应: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。

还原反应: this compound 可以使用硼氢化钠或氢化铝锂等还原剂进行还原。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺类进行取代反应可以产生 this compound 的胺取代衍生物,而氧化反应可以产生氧化喹唑啉衍生物 .

相似化合物的比较

AG-1478 属于一类称为酪氨酸激酶抑制剂的化合物。类似的化合物包括:

吉非替尼: 一种用于治疗非小细胞肺癌的 EGFR 抑制剂。

厄洛替尼: 另一种 EGFR 抑制剂,用于治疗各种癌症,包括非小细胞肺癌和胰腺癌。

拉帕替尼: 一种 EGFR 和 HER2 的双重抑制剂,用于治疗乳腺癌。

与这些化合物相比,this compound 在抑制 EGFR 方面的选择性和效力方面具有独特性。 它已被广泛用于研究,以了解 EGFR 在癌症中的作用,并开发新的治疗策略 .

属性

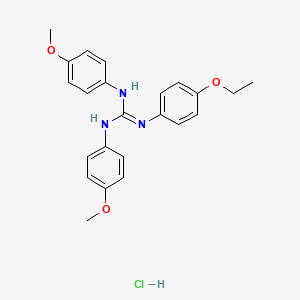

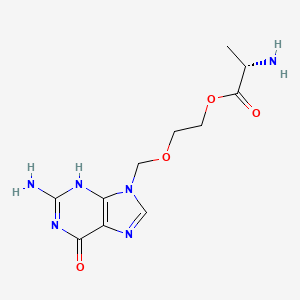

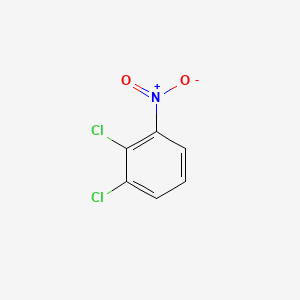

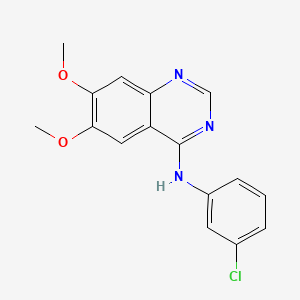

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNBHLJANVSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051447 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-53-4, 175178-82-2 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 1478, free base >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-1478 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AG-1478?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []

Q2: How does this compound interact with the EGFR?

A2: this compound directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []

Q3: What are the downstream effects of this compound-mediated EGFR inhibition?

A3: this compound effectively inhibits EGFR signaling, leading to:

- Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]

- Cell cycle arrest: this compound induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []

- Inhibition of downstream signaling pathways: this compound suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]

- Suppression of tumorigenesis: Studies in animal models have shown that this compound can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, UV-Vis absorption spectra of this compound have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]

Q6: Are there specific material compatibility requirements for handling and storing this compound?

A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store this compound in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Q7: Does this compound possess any catalytic properties?

A8: this compound is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]

Q8: Have computational methods been used to study this compound?

A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:

- Conformer analysis: Identifying stable conformers of this compound and their relative energies. [, ]

- UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]

- Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of this compound. []

- QSAR model development: Exploring the relationship between the structure of this compound and its biological activity, aiming to design new EGFR inhibitors with improved properties. []

Q9: How do structural modifications of this compound impact its activity?

A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in this compound for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating this compound analogs would be needed to establish a detailed SAR profile.

Q10: Are there any specific formulation strategies mentioned to improve this compound's stability, solubility, or bioavailability?

A10: The provided research papers primarily focus on the in vitro and in vivo effects of this compound and do not delve into specific formulation strategies for this compound.

Q11: Is there information regarding this compound's compliance with SHE regulations?

A11: The provided research papers predominantly focus on the scientific aspects of this compound and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of this compound.

Q12: What in vitro assays have been used to study this compound's activity?

A12: Various in vitro assays have been employed to investigate the effects of this compound, including:

- Cell proliferation assays: Assessing the impact of this compound on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]

- DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of this compound on cell cycle progression. [, , ]

- Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of this compound on EGFR signaling. [, , , , , , , , ]

- Receptor binding assays: Investigating the interaction of this compound with EGFR using radioligand binding studies. [, ]

Q13: What in vivo models have been used to study this compound?

A13: this compound's in vivo activity has been studied in several animal models, primarily rodents:

- Tumor xenograft models: Investigating the effect of this compound on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]

- Allergen-induced airway inflammation models: Studying the impact of this compound on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]

- Models of stress-induced cardiac injury: Assessing the cardioprotective effects of this compound in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []

Q14: What are the known mechanisms of resistance to this compound?

A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to this compound, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to this compound in glioblastoma cells.

Q15: Is there cross-resistance between this compound and other EGFR inhibitors or classes of anti-cancer drugs?

A15: The provided research doesn't offer insights into cross-resistance patterns between this compound and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.

Q16: What is the known toxicological profile of this compound?

A16: The provided research primarily focuses on the therapeutic potential of this compound and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of this compound.

Q17: Are there specific drug delivery or targeting strategies mentioned for this compound?

A17: The provided research focuses on understanding the mechanisms and effects of this compound, without exploring specific drug delivery strategies.

Q18: Has this compound been studied in the context of biomarkers and diagnostics?

A21: While the provided research doesn't explicitly explore the use of this compound in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to this compound, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.

Q19: What analytical techniques were commonly used in the research on this compound?

A19: A range of analytical methods were employed in the studies, including:

- Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of this compound. [, , , , , , , , ]

- Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon this compound treatment. [, ]

- Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of this compound on cellular morphology and protein trafficking. [, ]

- RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of this compound. []

- Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of this compound on cytokine production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。